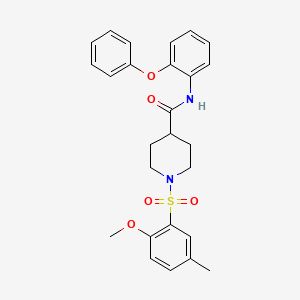
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
Overview
Description
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group, and two aromatic rings, one of which is methoxy-substituted and the other phenoxy-substituted. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl and carboxamide groups, and the attachment of the aromatic rings. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Aromatic Rings: The aromatic rings can be attached through a series of coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters and palladium catalysts.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, the development of more efficient catalysts, and the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the aromatic ring can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Sulfide or thiol derivatives of the original compound.
Substitution: Nitrated, halogenated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activity, such as its effects on enzymes, receptors, and cellular processes.
Medicine: The compound can be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme, blocking a receptor, or altering the conformation of a protein. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide: Similar structure but lacks the methyl group on the methoxy-substituted aromatic ring.
1-(2-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide: Similar structure but lacks the methoxy group on the methyl-substituted aromatic ring.
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure but has a methyl group instead of a phenoxy group on the second aromatic ring.
Uniqueness
The uniqueness of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide lies in its specific combination of functional groups and aromatic substitutions, which can confer unique chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-19-12-13-24(32-2)25(18-19)34(30,31)28-16-14-20(15-17-28)26(29)27-22-10-6-7-11-23(22)33-21-8-4-3-5-9-21/h3-13,18,20H,14-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIIAMGHMIQTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-CHLOROPHENYL)METHYL]-3,3-DIETHYLUREA](/img/structure/B4390042.png)
![(3-ethoxypropyl){3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amine hydrochloride](/img/structure/B4390047.png)
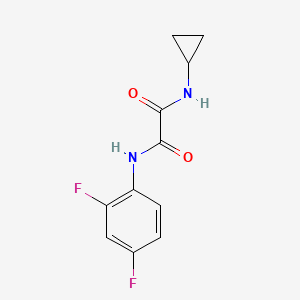
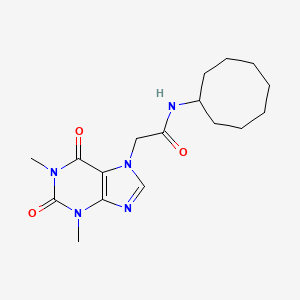
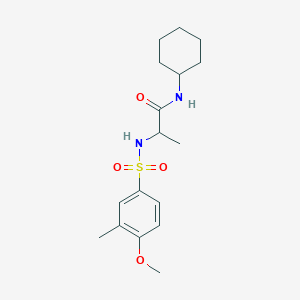
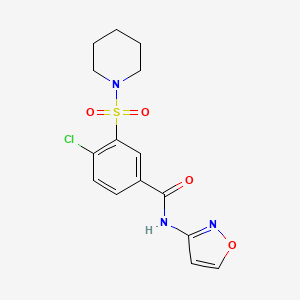
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4390078.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B4390085.png)
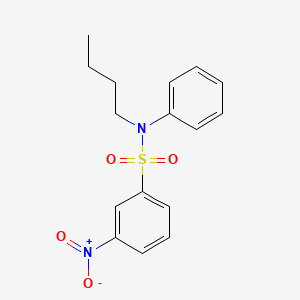
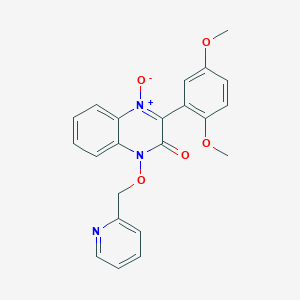
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4390100.png)
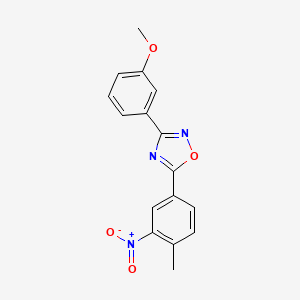
![METHYL 4-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4390126.png)
![4-{[(diethylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B4390140.png)
